REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[NH:5][C:6]1[N:11]=[C:10]([C:12]2[NH:16][C:15]([CH3:17])=[N:14][CH:13]=2)[CH:9]=[CH:8][N:7]=1.[C:21](=O)(O)O.C1(NC(N)=N)C=CC=CC=1>>[NH:5]([C:6]1[N:11]=[C:10]([C:12]2[N:16]([CH3:21])[C:15]([CH3:17])=[N:14][CH:13]=2)[CH:9]=[CH:8][N:7]=1)[C:4]1[CH:18]=[CH:19][CH:20]=[CH:2][CH:3]=1 |f:1.2|
|
Name
|
5-(3-Dimethylaminoprop-2-enoyl)-1,2-dimethylimidazole
|
Quantity
|
314 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(NC2=NC=CC(=N2)C2=CN=C(N2)C)C=CC1
|
Name
|
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.C1(=CC=CC=C1)NC(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC=CC(=N1)C1=CN=C(N1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |